2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is a compound that integrates a bromo group and a methoxyphenyl moiety into a benzenesulfonamide framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
The compound can be synthesized through various chemical methods that involve the bromination of suitable precursors followed by sulfonamide formation. It has been characterized using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy, which confirm its structural integrity and functional groups.
2-bromo-N-(4-methoxyphenyl)benzenesulfonamide belongs to the class of benzenesulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the bromo and methoxy groups enhances its reactivity and selectivity towards biological targets.
The synthesis of 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Industrial methods may employ catalysts and controlled environments to enhance efficiency.
The molecular formula for 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide is . The structure can be represented as follows:
2-bromo-N-(4-methoxyphenyl)benzenesulfonamide can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide primarily involves its interaction with biological targets such as enzymes or receptors.
The detailed pathways depend on the specific biological context and target molecules involved .
Relevant data from spectroscopic analyses (e.g., infrared spectroscopy) shows characteristic absorption bands corresponding to functional groups present in the molecule, such as NH stretching around 3300 cm and S=O stretching around 1280 cm .
2-bromo-N-(4-methoxyphenyl)benzenesulfonamide has several scientific applications:
The versatility of this compound makes it valuable in both academic research and industrial applications, highlighting its importance in modern chemistry.
2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide is systematically named under IUPAC conventions to reflect its core structural features: a benzenesulfonamide scaffold substituted at the ortho-position (C2) of the sulfonyl-linked benzene ring with a bromine atom and at the nitrogen with a 4-methoxyphenyl group. Its molecular formula is C₁₃H₁₂BrNO₃S, with a molecular weight of 342.21 g/mol. The CAS registry number 1178125-92-2 uniquely identifies this compound in chemical databases [8]. Key structural attributes include:
The molecule exhibits moderate lipophilicity (predicted cLogP ~2.9), impacting its cell permeability and bioactivity. Its planar conformation allows potential π-π stacking interactions in biological systems. Structural analogs include 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide (CAS 7523-00-4) and N-benzyl variants, which differ in substitution patterns and electronic properties [4] [10].
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide |
| CAS Number | 1178125-92-2 |
| Molecular Formula | C₁₃H₁₂BrNO₃S |
| Molecular Weight | 342.21 g/mol |
| SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br |
| InChI Key | DEDUOTKDHQIEMY-UHFFFAOYSA-N |
Benzenesulfonamides emerged as pivotal therapeutic agents following the discovery of sulfanilamide’s antibacterial properties in the 1930s. Early derivatives targeted dihydropteroate synthase (DHPS) in bacterial folate synthesis, establishing sulfonamides as broad-spectrum antibiotics. Subsequent research shifted toward non-antibiotic applications, leveraging the sulfonamide scaffold’s versatility for drug design:
Table 2: Milestones in Benzenesulfonamide Therapeutics
| Era | Key Development | Therapeutic Area |
|---|---|---|
| 1930s | Sulfanilamide antibiotics | Infectious diseases |
| 1950–1980s | Acetazolamide (carbonic anhydrase inhibition) | Glaucoma, epilepsy |
| 1980–2000s | Bumetanide/chlortalidone (diuretics) | Cardiovascular/renal |
| 2010s–Present | Nonsteroidal PR antagonists (e.g., compound 20a) | Oncology, gynecology |
The strategic placement of halogen and alkoxy substituents on benzenesulfonamides enables dual targeting of tubulin polymerization and microbial enzymes:
The rationale for studying 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide arises from unmet needs in oncology drug discovery:
Table 3: Key Biological Activities of Related Sulfonamides
| Compound | Biological Target | Activity (IC₅₀/μM) | Reference |
|---|---|---|---|
| 3-Cl-N-(4-phenoxyphenyl)sulfonamide (20a) | Progesterone receptor | 0.17 ± 0.038 | [3] |
| (E)-Chalcone-sulfonamide hybrid 4 | Tubulin polymerization | 4.8 (MCF-7) | [7] |
| 3-CF₃-N-(4-phenoxyphenyl)sulfonamide (32) | Progesterone receptor | 0.15 (estimated) | [3] |
CAS No.: 85535-85-9
CAS No.: 24663-35-2
CAS No.: 53696-69-8